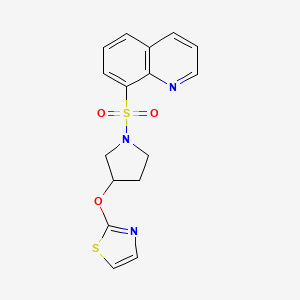

2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole

Description

Properties

IUPAC Name |

2-(1-quinolin-8-ylsulfonylpyrrolidin-3-yl)oxy-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S2/c20-24(21,14-5-1-3-12-4-2-7-17-15(12)14)19-9-6-13(11-19)22-16-18-8-10-23-16/h1-5,7-8,10,13H,6,9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIYEWJKEXJZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CS2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from different cyclic or acyclic precursors.

Introduction of the Quinoline Moiety: The quinoline moiety is introduced through a sulfonylation reaction, where quinoline is reacted with a sulfonyl chloride in the presence of a base.

Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a thioamide and a haloketone.

Coupling Reactions: The final step involves coupling the quinoline-sulfonyl-pyrrolidine intermediate with the thiazole ring under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and bases for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted thiazole or pyrrolidine derivatives.

Scientific Research Applications

2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.

Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole can be contextualized by comparing it to related thiazole-containing compounds synthesized and tested in prior studies. Below is a detailed analysis based on the provided evidence:

Key Observations

- Pharmacodynamic Implications: The quinoline sulfonyl group in the target compound may improve binding to central nervous system (CNS) targets compared to quinazolinone-based analogs, owing to its enhanced lipophilicity and aromatic surface area .

- Synthetic Complexity: The target compound’s sulfonylation step (quinolin-8-ylsulfonyl) likely requires specialized reagents compared to the alkylation or cyclization methods used for analogs in .

Research Findings and Implications

The moderate analgesic activity of thiazole-hydrazone hybrids (11a-c) supports the pharmacological relevance of the thiazole core. However, the unique substituents in the target compound warrant further investigation to elucidate its efficacy, toxicity, and mechanism of action. Future studies should prioritize synthetic optimization and in vivo testing using standardized assays (e.g., MTT for cytotoxicity ).

Biological Activity

2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole is a compound that has gained attention due to its unique molecular structure, which includes a quinoline moiety, a pyrrolidine ring, and a thiazole ring. This combination suggests potential biological activities, particularly in medicinal chemistry and drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various disease pathways. The compound may modulate biochemical pathways by inhibiting or activating these targets, which can lead to therapeutic effects.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. A study highlighted the structure-activity relationship (SAR) of thiazole compounds, revealing that modifications in the thiazole ring can enhance cytotoxicity against cancer cells, with some derivatives achieving IC50 values comparable to standard chemotherapy agents like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that thiazole derivatives can inhibit bacterial growth by targeting DNA gyrase, an essential enzyme for bacterial DNA replication. Molecular docking studies have supported the effective binding of these compounds at the active site of DNA gyrase .

Research Findings and Case Studies

Synthesis and Chemical Reactions

The synthesis of this compound involves several key steps:

- Formation of the Pyrrolidine Ring : Synthesized from cyclic or acyclic precursors.

- Introduction of the Quinoline Moiety : Achieved through sulfonylation reactions.

- Formation of the Thiazole Ring : Involves cyclization reactions with thioamides.

- Coupling Reactions : Final assembly under specific conditions to yield the target compound.

The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to different derivatives that may exhibit enhanced biological activities.

Q & A

Q. What are the established synthetic routes for 2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole?

The compound is synthesized via multi-step reactions, typically starting with the sulfonylation of quinoline-8-sulfonyl chloride with pyrrolidine derivatives. A key intermediate is the sulfonylated pyrrolidine, which undergoes nucleophilic substitution with a thiazole-containing electrophile (e.g., 2-bromothiazole). Reaction optimization often involves polar aprotic solvents (e.g., DMF) and bases like triethylamine to enhance yield . For example, details analogous sulfonylation and coupling steps for structurally related compounds.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation relies on:

- NMR Spectroscopy : - and -NMR to resolve the quinoline, pyrrolidine, and thiazole moieties. The sulfonyl group’s electron-withdrawing effect shifts adjacent protons downfield .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : For absolute stereochemical determination, particularly if the pyrrolidine ring has chiral centers .

Q. What preliminary biological activities have been reported for similar sulfonamide-thiazole hybrids?

Analogous compounds exhibit kinase inhibition (e.g., TrkA) and antimicrobial activity. For instance, highlights sulfonamide-thiazole derivatives as protein-protein interaction inhibitors in malaria research. Initial screening should include enzymatic assays (e.g., kinase inhibition) and cell-based viability tests .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Solvent Selection : Use DMF or acetonitrile to stabilize intermediates during sulfonylation.

- Temperature Control : Reflux conditions (e.g., 80–100°C) for coupling steps, as described in for analogous thiazole syntheses.

- Catalysis : Palladium catalysts may enhance cross-coupling efficiency in thiazole functionalization . Contradictory yields reported in vs. 11 suggest that steric hindrance from the quinoline group requires longer reaction times (6–12 hours) .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., IC values).

- Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out false negatives. emphasizes combining virtual screening (molecular docking) with experimental validation to address false positives/negatives .

Q. How does modifying the quinoline or thiazole substituents affect structure-activity relationships (SAR)?

- Quinoline Modifications : Electron-withdrawing groups (e.g., -CF) enhance binding to hydrophobic enzyme pockets, as seen in .

- Thiazole Functionalization : Introducing halogens (e.g., -Cl) or methyl groups improves metabolic stability and target affinity . A table summarizing SAR trends from analogous compounds:

| Substituent Position | Modification | Biological Impact | Reference |

|---|---|---|---|

| Quinoline C-8 | Sulfonyl group | Enhances kinase inhibition | |

| Thiazole C-2 | Methoxy | Reduces cytotoxicity | |

| Pyrrolidine C-3 | Hydroxyl | Improves solubility |

Methodological Considerations

Q. What computational tools are recommended for predicting binding modes?

Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics simulations (GROMACS) can model interactions with targets like kinases. validated inhibitors of Plasmodium Atg8 using this approach .

Q. How to analyze conflicting solubility and stability data?

- HPLC-PDA : Monitor degradation products under varied pH/temperature.

- Thermogravimetric Analysis (TGA) : Assess thermal stability. Contradictions in (solubility in DMSO) vs. 11 (aqueous instability) suggest formulation studies with co-solvents (e.g., cyclodextrins) are critical .

Data Contradiction Analysis

Q. Why do some studies report high in vitro activity but low in vivo efficacy?

- Pharmacokinetic Challenges : Poor oral bioavailability due to the compound’s high molecular weight (>500 Da) and logP (>3).

- Metabolic Clearance : Cytochrome P450-mediated oxidation of the thiazole ring, as noted in , may reduce efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.